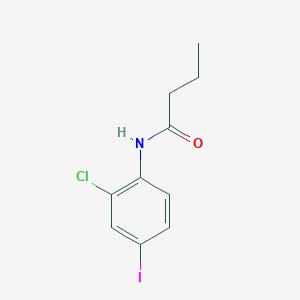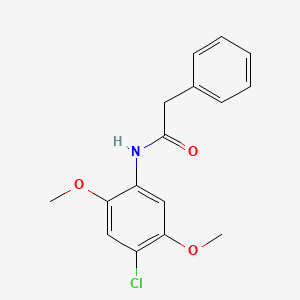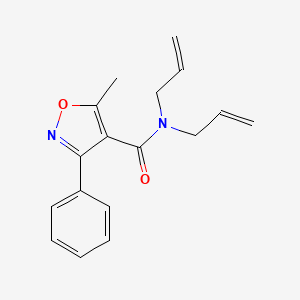
N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide (DAPI) is a synthetic compound that has been widely used in scientific research. It is a member of the isoxazole family, which is known for its diverse biological activities. DAPI has been shown to exhibit various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.
作用機序
The mechanism of action of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood. However, it has been suggested that N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide may act by modulating the activity of ion channels in the nervous system. It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anticonvulsant and analgesic activities in animal models. N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to inhibit the activity of COX enzymes, which are involved in the production of inflammatory mediators. Additionally, N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has been used as a fluorescent dye in microscopy studies to visualize DNA and RNA in cells.
実験室実験の利点と制限
N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biochemical and physiological effects. Additionally, N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has been used as a fluorescent dye in microscopy studies to visualize DNA and RNA in cells. However, N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide also has several limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide. One possible direction is to further investigate the mechanism of action of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide. This could involve studying the effects of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide on ion channels and other molecular targets. Another possible direction is to investigate the potential therapeutic applications of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide. This could involve testing the efficacy of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide in animal models of different diseases. Additionally, future research could focus on developing new derivatives of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide with improved solubility and other properties.
合成法
The synthesis of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide involves a multistep process that starts with the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-diallylamine in the presence of a base to yield N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide.
科学的研究の応用
N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research as a tool to study different biological processes. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been used as a fluorescent dye in microscopy studies to visualize DNA and RNA in cells.
特性
IUPAC Name |
5-methyl-3-phenyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-4-11-19(12-5-2)17(20)15-13(3)21-18-16(15)14-9-7-6-8-10-14/h4-10H,1-2,11-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEDHUALASZBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)
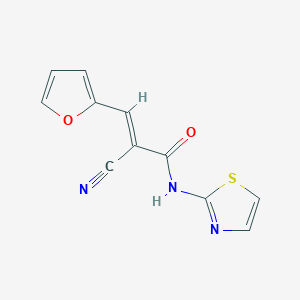
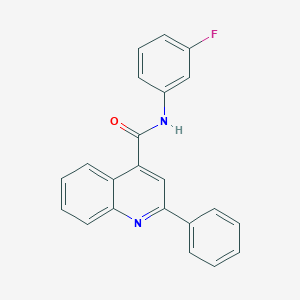

![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)
